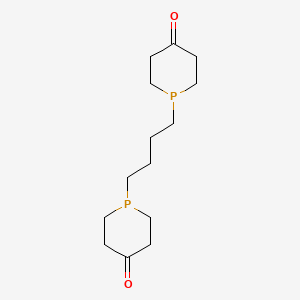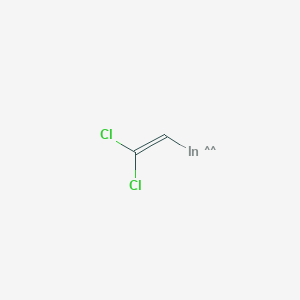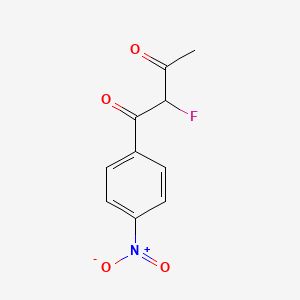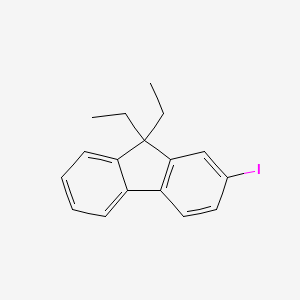![molecular formula C40H28S3 B12547357 2,5-Bis[5-(2,2-diphenylethenyl)thiophen-2-yl]thiophene CAS No. 143542-32-9](/img/structure/B12547357.png)
2,5-Bis[5-(2,2-diphenylethenyl)thiophen-2-yl]thiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Bis[5-(2,2-diphenylethenyl)thiophen-2-yl]thiophene is an organic compound that belongs to the class of thiophene derivatives. This compound is known for its unique structural properties, which include a central thiophene ring substituted with two 5-(2,2-diphenylethenyl) groups. These structural features contribute to its interesting electronic and photophysical properties, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis[5-(2,2-diphenylethenyl)thiophen-2-yl]thiophene typically involves the following steps:
Starting Materials: The synthesis begins with thiophene and 2,2-diphenylethenyl bromide.
Reaction Conditions: The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. A palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling, is commonly employed.
Catalysts and Solvents: Palladium catalysts like Pd(PPh3)4 are used, and the reaction is often conducted in solvents like toluene or DMF (dimethylformamide).
Temperature and Time: The reaction is typically performed at elevated temperatures (80-120°C) and may take several hours to complete.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. Purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2,5-Bis[5-(2,2-diphenylethenyl)thiophen-2-yl]thiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA) to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield thiol derivatives.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in ether at low temperatures.
Substitution: Electrophiles like bromine (Br2) in acetic acid.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Brominated thiophene derivatives.
Scientific Research Applications
2,5-Bis[5-(2,2-diphenylethenyl)thiophen-2-yl]thiophene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of conjugated polymers and organic semiconductors.
Biology: Investigated for its potential use in bioimaging and as a fluorescent probe due to its photophysical properties.
Medicine: Explored for its potential in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and photovoltaic cells.
Mechanism of Action
The mechanism of action of 2,5-Bis[5-(2,2-diphenylethenyl)thiophen-2-yl]thiophene involves its interaction with molecular targets through its electronic and photophysical properties. The compound can absorb light and undergo electronic transitions, making it useful in photophysical applications. Its conjugated system allows for efficient charge transfer, which is essential in electronic devices.
Comparison with Similar Compounds
Similar Compounds
2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene: Known for its use as an optical brightener and fluorescent brightener.
2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene: Used in similar applications as an optical brightener and in photophysical experiments.
Uniqueness
2,5-Bis[5-(2,2-diphenylethenyl)thiophen-2-yl]thiophene is unique due to its specific structural features that enhance its electronic and photophysical properties. The presence of diphenylethenyl groups provides additional conjugation, making it more effective in applications requiring efficient light absorption and emission.
Properties
CAS No. |
143542-32-9 |
|---|---|
Molecular Formula |
C40H28S3 |
Molecular Weight |
604.8 g/mol |
IUPAC Name |
2,5-bis[5-(2,2-diphenylethenyl)thiophen-2-yl]thiophene |
InChI |
InChI=1S/C40H28S3/c1-5-13-29(14-6-1)35(30-15-7-2-8-16-30)27-33-21-23-37(41-33)39-25-26-40(43-39)38-24-22-34(42-38)28-36(31-17-9-3-10-18-31)32-19-11-4-12-20-32/h1-28H |
InChI Key |
MCZFNTDJILWHSN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=CC2=CC=C(S2)C3=CC=C(S3)C4=CC=C(S4)C=C(C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Glycine, N-[(3,4-dichlorophenyl)acetyl]-](/img/structure/B12547289.png)




![2,7-Dimethyl-5-phenylpyrimido[4,5-d]pyrimidin-4-amine](/img/structure/B12547315.png)





![3-{[(Pyridin-4-yl)methyl]sulfanyl}benzoic acid](/img/structure/B12547376.png)
![Benzenesulfonamide, 3,5-dichloro-4-[[(phenylamino)carbonyl]amino]-](/img/structure/B12547380.png)

